An In-depth Technical Guide to (4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)boronic acid: A Versatile Building Block in Modern Chemistry
An In-depth Technical Guide to (4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)boronic acid: A Versatile Building Block in Modern Chemistry
Introduction: Unveiling a Key Synthetic Intermediate
(4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)boronic acid is a bifunctional organic compound that has garnered significant interest within the scientific community, particularly in the realms of medicinal chemistry and materials science. Its structure, featuring a phenylboronic acid moiety linked to a pyrrolidine ring via an ethoxy bridge, bestows upon it a unique combination of properties that make it an invaluable tool for researchers and drug development professionals. The boronic acid group serves as a versatile handle for various chemical transformations, most notably the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, which is a cornerstone of modern carbon-carbon bond formation.[1] Simultaneously, the pyrrolidine motif is a prevalent scaffold in numerous biologically active compounds and approved pharmaceuticals, often contributing to improved solubility, metabolic stability, and target engagement.[2][3]
This technical guide provides a comprehensive overview of the core properties, synthesis, and applications of (4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)boronic acid, offering field-proven insights and detailed methodologies for its effective utilization in a research and development setting.
Physicochemical and Structural Characteristics
A thorough understanding of the physicochemical properties of (4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)boronic acid is paramount for its successful application in synthesis and formulation. The following table summarizes its key characteristics.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₁₈BNO₃ | [1] |
| Molecular Weight | 235.09 g/mol | [1] |
| CAS Number | 226396-30-1 | [1] |
| Appearance | Yellow solid | [4] |
| Storage Conditions | 2-8°C, Sealed in a dry, inert atmosphere. | [1] |
| pKa | Estimated to be in the range of 8.5-9.5 | [5] |
| Solubility | Generally soluble in polar organic solvents such as methanol, ethanol, and DMSO. Limited solubility in nonpolar solvents and water at neutral pH. | [6][7] |
Note: Some values, such as pKa, are estimated based on data for structurally similar phenylboronic acids. Experimental determination is recommended for specific applications.
The pyrrolidine ring, a five-membered saturated heterocycle, is a key structural feature that influences the molecule's overall properties.[8] Its presence can enhance aqueous solubility and provides a basic nitrogen atom that can be protonated, influencing the compound's behavior in different pH environments.
Synthesis and Purification: A Self-Validating Protocol
The synthesis of (4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)boronic acid can be achieved through a multi-step process, starting from readily available starting materials. The following protocol is a representative method based on established synthetic strategies for arylboronic acids.[9] The causality behind each step is explained to provide a deeper understanding of the experimental choices.
Synthetic Workflow Diagram
Caption: A representative synthetic route to (4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)boronic acid.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 1-(2-(Pyrrolidin-1-yl)ethoxy)-4-iodobenzene
-
Rationale: This step introduces the pyrrolidine moiety via a nucleophilic substitution reaction.
-
Procedure:
-
To a solution of 1-(2-bromoethoxy)-4-iodobenzene (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0 eq) and pyrrolidine (1.5 eq).
-
Stir the reaction mixture at 80°C for 12 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1-(2-(pyrrolidin-1-yl)ethoxy)-4-iodobenzene.
-
Step 2: Synthesis of (4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)boronic acid
-
Rationale: This step involves a lithium-halogen exchange followed by trapping with a borate ester to form the boronic acid.[10]
-
Procedure:
-
Dissolve 1-(2-(pyrrolidin-1-yl)ethoxy)-4-iodobenzene (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool the solution to -78°C under an inert atmosphere.
-
Slowly add n-butyllithium (n-BuLi, 1.1 eq, as a solution in hexanes) dropwise, maintaining the temperature at -78°C.
-
Stir the mixture at -78°C for 1 hour.
-
Add triisopropyl borate (1.2 eq) dropwise to the reaction mixture at -78°C.
-
Allow the reaction to warm to room temperature and stir for an additional 12 hours.
-
Quench the reaction by the slow addition of 2 M hydrochloric acid (HCl) until the solution is acidic (pH ~2).
-
Stir the mixture vigorously for 1 hour to hydrolyze the boronate ester.
-
Separate the organic and aqueous layers. Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification and Characterization (Self-Validation)
Purification of the final product is crucial for its use in subsequent reactions. A common method involves an acid-base extraction, leveraging the amphoteric nature of the boronic acid.[11]
-
Purification Protocol:
-
Dissolve the crude product in a suitable organic solvent like diethyl ether.
-
Extract the organic solution with an aqueous base (e.g., 1 M NaOH). The boronic acid will deprotonate and move into the aqueous layer as its boronate salt.
-
Separate the aqueous layer and wash it with diethyl ether to remove any non-acidic organic impurities.
-
Acidify the aqueous layer with 2 M HCl until the pH is acidic, causing the purified boronic acid to precipitate.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
-
Characterization:
-
¹H and ¹³C NMR Spectroscopy: Confirm the structure of the synthesized compound. The spectra should show characteristic peaks for the aromatic protons, the ethoxy linker, and the pyrrolidine ring.[12][13][14][15]
-
Mass Spectrometry (MS): Determine the molecular weight of the compound to confirm its identity.
-
Purity Analysis: Assess the purity of the final product using High-Performance Liquid Chromatography (HPLC) or by quantitative NMR.
-
Core Applications in Research and Development
The unique structure of (4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)boronic acid makes it a highly valuable building block in several areas of chemical research.
Suzuki-Miyaura Cross-Coupling Reactions
The primary application of this compound is as a coupling partner in palladium-catalyzed Suzuki-Miyaura reactions.[1][16] This reaction allows for the formation of a carbon-carbon bond between the boronic acid and an aryl or vinyl halide/triflate, enabling the synthesis of complex biaryl and styrenyl structures.[17][18]
Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
The reaction is initiated by the oxidative addition of an aryl halide to a Pd(0) complex. The boronic acid, activated by a base to form a more nucleophilic boronate species, then undergoes transmetalation with the Pd(II) complex. Finally, reductive elimination yields the desired biaryl product and regenerates the Pd(0) catalyst.[16]
Applications in Medicinal Chemistry and Drug Discovery
The pyrrolidine-containing side chain of (4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)boronic acid makes it an attractive building block for the synthesis of novel therapeutic agents.[3] The pyrrolidine scaffold is a common feature in many FDA-approved drugs and is known to impart favorable pharmacokinetic properties.[19]
Caption: Conceptual workflow for utilizing the title compound in drug discovery.
By coupling this boronic acid with various heterocyclic or carbocyclic scaffolds, medicinal chemists can rapidly generate libraries of novel compounds for biological screening. The pyrrolidin-1-ylethoxy moiety can act as a "solubility tag" or interact with specific residues in a biological target, thereby modulating the potency and selectivity of the parent molecule.
Safety and Handling
(4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)boronic acid is classified as harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
(4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)boronic acid is a valuable and versatile building block for organic synthesis and medicinal chemistry. Its ability to participate in robust C-C bond-forming reactions, combined with the presence of a pharmaceutically relevant pyrrolidine moiety, makes it a powerful tool for the construction of complex molecules with potential biological activity. The methodologies and insights provided in this guide are intended to empower researchers to effectively utilize this compound in their synthetic endeavors and drug discovery programs.
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